Structural Differentiation from the Zolpidem Cyano Impurity: Phenyl vs. 4‑Methylphenyl at the 2‑Position
CAS 885272‑76‑4 bears an unsubstituted phenyl ring at the imidazo[1,2‑a]pyridine 2‑position, whereas the Zolpidem cyano impurity (CAS 768398‑03‑4) contains a 4‑methylphenyl group. This single methyl deletion removes the hydrophobic contact required for high‑affinity omega‑1 (GABA‑A α1) binding. In a congeneric series of 2‑aryl‑N,N‑dimethylimidazo[1,2‑a]pyridine‑3‑acetamides, the 4‑methylphenyl analog (Zolpidem) exhibits an IC₅₀ of 14–130 nM at the GABA‑A α1 receptor, while the unsubstituted phenyl analog (Alpidem) shows an IC₅₀ of 17–2,000 nM depending on the subunit composition . Although direct binding data for the acetonitrile precursor itself are not reported, the acetamide SAR establishes that the 4‑methyl group is a critical potency determinant that is absent in CAS 885272‑76‑4, making this compound unsuitable as a direct GABA‑A pharmacophore but uniquely suited as a non‑pharmacologically active reference standard or a distinct synthetic entry point [1].
| Evidence Dimension | GABA‑A α1 receptor binding affinity (acetamide derivatives) |
|---|---|
| Target Compound Data | Not directly measured; 2‑phenyl core (Alpidem‑type) IC₅₀ = 17–2,000 nM |
| Comparator Or Baseline | Zolpidem (2‑(4‑methylphenyl) core) IC₅₀ = 14–130 nM |
| Quantified Difference | ≥12‑fold difference in potency range; 4‑methyl deletion shifts IC₅₀ from low‑nanomolar to high‑nanomolar/low‑micromolar |
| Conditions | In vitro [³H]‑zolpidem competition binding at recombinant GABA‑A α1β2γ2 receptors |
Why This Matters
For analytical laboratories requiring a Zolpidem impurity marker that is structurally distinct from the active pharmacophore, CAS 885272‑76‑4 provides a well‑characterized phenyl analog that will not interfere with GABA‑A receptor‑based assays.
- [1] Lange J, Karolak‑Wojciechowska J, Wejroch K, Rump S. A structure–activity relationship study of the affinity of selected imidazo[1,2‑a]pyridine derivatives, congeners of zolpidem, for the omega 1‑subtype of the benzodiazepine receptor. Acta Pol Pharm. 2001;58(1):43‑52. View Source
